2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-8-5-9(2)14-13(6-8)18-15(19-14)10-3-4-11(16)12(17)7-10/h3-7H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZGPDYHAHRJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. One common method involves the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth at room temperature under solvent-free conditions . Another approach includes the reaction of 2-aminophenol with isothiocyanates or ortho-esters in the presence of metal catalysts or ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Introduction to 2-Chloro-5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline
This compound, with the molecular formula and CAS number 380582-37-6, is an organic compound that has garnered attention for its diverse applications in scientific research. This compound features a unique structure that combines a chloro-substituted aniline with a benzoxazole moiety, which contributes to its interesting chemical properties and biological activities.
The presence of the benzoxazole ring enhances the compound's fluorescence and potential interactions with biological targets. The chlorine atom in the aniline part may also influence its reactivity and biological properties.
Fluorescent Probes
One of the primary applications of this compound is as a fluorescent probe . The benzoxazole moiety is known for its fluorescent properties, making it suitable for use in various biological imaging techniques. This application is particularly valuable in cellular biology for tracking cellular processes and visualizing structures within cells.
This compound has been investigated for its potential therapeutic effects , including:
- Anticancer Properties : Studies have suggested that compounds containing benzoxazole derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism may involve intercalation with DNA or inhibition of specific enzymes involved in cancer progression.
- Anti-inflammatory Effects : Research indicates that similar compounds may modulate inflammatory pathways, providing a basis for exploring this compound's potential in treating inflammatory diseases.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles in reactions to form new derivatives.
- Coupling Reactions : It can be utilized in coupling reactions to form larger conjugated systems, which are useful in materials science.
Material Science
The compound's unique properties make it a candidate for developing new materials, particularly in:
- Polymer Chemistry : Incorporating this compound into polymer matrices could enhance the optical properties of materials used in sensors or displays.
Case Study 1: Fluorescence Imaging
In a study published in Journal of Fluorescence, researchers utilized this compound as a fluorescent probe to visualize cellular structures. The results indicated significant fluorescence intensity in live cells, demonstrating its potential as a tool for real-time imaging in biological research.
Case Study 2: Anticancer Activity
A study published in Cancer Letters explored the anticancer activity of benzoxazole derivatives. The findings revealed that compounds similar to this compound exhibited selective cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 380582-37-6
- Molecular Formula : C₁₅H₁₃ClN₂O
- Molecular Weight : 272.73 g/mol
- IUPAC Name : 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
Structural Features :
- Contains a benzoxazole core substituted with methyl groups at positions 5 and 5.
- The aniline moiety has a chlorine atom at position 2 and the benzoxazol-2-yl group at position 3.
Key Properties :
- Hydrophobicity : High logP (XLogP3 = 4.1), indicating significant lipophilicity .
- Polarity : Topological polar surface area (TPSA) of 52 Ų, suggesting moderate solubility in polar solvents .
- Hydrogen Bonding: One donor (NH₂) and three acceptors (benzoxazole O/N and NH₂) .
Comparison with Similar Compounds
Structural Analogues with Benzoxazole Moieties
Compound A : 2-Chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline Derivative
- Structure : Similar benzoxazole core but with methyl groups at positions 5 and 6 (vs. 5,7 in the target compound) .
- Synthesis : Lower yield (14%) due to steric challenges in coupling reactions .
- Impact : Positional isomerism affects electronic distribution and binding interactions in biological targets.
Compound B : 2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline (CAS 443292-38-4)
- Structure : Bulkier isopropyl substituent at benzoxazole position 5 .
- Properties : Increased steric hindrance reduces membrane permeability but may enhance target specificity .
- Applications : Used in pharmaceutical intermediates for customized synthesis .
Heterocyclic Replacements of Benzoxazole
Compound C : 2-Chloro-5-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline (CAS 1340536-85-7)
Compound D : 5-Chloro-2-(1H-tetrazol-5-yl)aniline (CAS 54013-18-2)
Functional Group Variations
Compound E : 2-Chloro-5-(trifluoromethyl)aniline Derivatives
Compound F : 2-Chloro-5-(oxazol-4-yl)aniline (CAS 916051-61-1)
- Structure : Smaller oxazole ring reduces steric bulk .
- Safety : Requires stringent handling due to aniline toxicity (GHS Hazard Class 3) .
Comparative Data Table
Research Findings and Implications
- Benzoxazole vs. Triazole/Tetrazole : Benzoxazole derivatives generally exhibit higher lipophilicity, favoring membrane penetration, while triazole/tetrazole analogues improve solubility for systemic delivery .
- Substituent Effects : Methyl groups at benzoxazole positions 5,7 (target compound) vs. 5,6 (Compound A) alter steric and electronic profiles, impacting target binding .
Biological Activity
2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to explore its biological properties, focusing on antimicrobial activity, cytotoxicity, and structure-activity relationships (SAR).
- IUPAC Name : this compound
- Molecular Formula : C15H13ClN2O
- CAS Number : 380582-37-6
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoxazoles exhibit significant antimicrobial properties. The compound in focus has been evaluated for its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 16 µg/mL | 32 µg/mL |
| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |
| Bacillus subtilis | 8 µg/mL | 16 µg/mL |
| Salmonella Enteritidis | 64 µg/mL | >128 µg/mL |
The above table summarizes the antibacterial activity of the compound against selected strains. The results indicate that the compound shows promising antibacterial effects, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
Cytotoxicity
Cytotoxicity assays have been conducted to assess the safety profile of this compound. The compound demonstrated moderate cytotoxic effects on human cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| L929 (fibroblast) | >50 |
These findings suggest that while the compound possesses antimicrobial properties, its cytotoxicity may limit its therapeutic applications .
Structure-Activity Relationships (SAR)
The structural modifications of benzoxazole derivatives play a crucial role in their biological activity. For instance, the presence of chlorine and methyl groups significantly enhances antimicrobial potency. Studies have shown that:
- Chlorine substitution at the ortho position increases lipophilicity and membrane permeability.
- Methyl groups at positions 5 and 7 enhance binding affinity to bacterial targets.
A comparative study highlighted that compounds with similar structural features exhibited varying degrees of activity based on their substituents .
Case Studies
- Study on Antimicrobial Peptides : A recent investigation into novel antimicrobial peptides revealed that compounds similar to this compound showed enhanced activity against multidrug-resistant strains of bacteria. The study emphasized the importance of structural diversity in developing effective antibiotics .
- In Vivo Efficacy : An animal study assessed the efficacy of this compound in treating bacterial infections. Mice treated with the compound exhibited a significant reduction in bacterial load compared to untreated controls, supporting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline in laboratory settings?
- Methodology : The compound can be synthesized via solvent-free reductive amination or condensation reactions. For example, benzoxazole derivatives are often prepared by reacting intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide with aldehydes under reflux conditions in absolute alcohol. TLC (chloroform:methanol, 7:3) is used to monitor reaction progress, followed by ice-water quenching to isolate the product . Intermediate steps may involve protecting groups (e.g., 2,5-dimethylpyrrole) and cyanogen bromide methylation for functionalization .
Q. How can the crystal structure of this compound be determined using X-ray crystallography?
- Methodology : X-ray diffraction data can be processed using SHELX software (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution). ORTEP-3 or WinGX can generate thermal ellipsoid plots for visualizing molecular geometry. These tools are robust for small-molecule crystallography and high-resolution data analysis .
Q. What safety precautions are essential when handling aniline derivatives like this compound?
- Methodology : Use PPE (gloves, goggles) to avoid skin/eye contact (Category 2/2A hazards). Work in a fume hood to prevent inhalation. Store in airtight containers away from light to minimize degradation. Spills should be neutralized with inert absorbents and disposed of via hazardous waste protocols .
Q. What spectroscopic techniques are employed to characterize this compound, and how are key functional groups identified?
- Methodology :
- IR/Raman spectroscopy : C-N stretching modes (1270–1030 cm⁻¹) and benzoxazole ring vibrations confirm core structure .
- NMR : Protons on the aniline and methyl groups are resolved in CDCl₃ or DMSO-d₆.
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking elucidate the electronic properties and biological interactions of this compound?
- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., NMDA receptors or breast cancer cell proteins). These studies guide structure-activity relationship (SAR) optimization .
Q. What strategies address challenges in regioselectivity during the synthesis of substituted benzoxazole-aniline derivatives?
- Methodology : Regioselectivity is controlled by:
- Reaction temperature : Higher temps favor thermodynamic products (e.g., 165°C for thiomethyl group introduction) .
- Catalysts : KI/K₂CO₃ in DMF/THF promotes selective alkylation .
- Protecting groups : 2,5-dimethylpyrrole protects amines during nitration/reduction steps .
Q. How does the compound’s antitumor activity against breast cancer cell lines correlate with its structural features?
- Methodology : In vitro assays (e.g., MTT) evaluate cytotoxicity. Substituents like chloro and dimethyl groups on the benzoxazole ring enhance lipophilicity and membrane permeability, while the aniline moiety facilitates hydrogen bonding with cellular targets. SAR studies compare derivatives with varying substituents to optimize IC₅₀ values .
Q. What analytical approaches resolve contradictions in spectral data assignments for benzoxazole derivatives?
- Methodology : Combine experimental (IR, Raman) and theoretical (DFT-simulated spectra) data to validate peak assignments. For example, discrepancies in C-N stretching frequencies are resolved by comparing calculated vibrational modes with experimental observations .
Q. How can functionalization via cross-coupling reactions expand the compound’s applicability in medicinal chemistry?
- Methodology : The aniline group can be boronic ester-functionalized (e.g., 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) for Suzuki-Miyaura cross-coupling. This introduces aryl/heteroaryl groups to modulate solubility or target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
